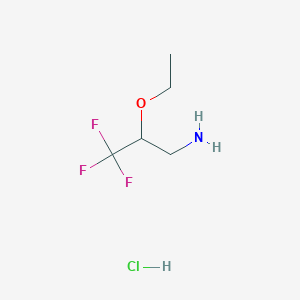
2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide is a chemical compound that has been extensively studied for its potential in scientific research applications. This compound has been synthesized using various methods and has been found to have a unique mechanism of action, which makes it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide involves the inhibition of protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of CK2 by this compound leads to the disruption of these processes, which results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the phosphorylation of various proteins, which is important for the regulation of various cellular processes. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide in lab experiments is its unique mechanism of action. This compound has been found to inhibit protein kinase CK2, which is involved in various cellular processes. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are many future directions for research on 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide. One potential direction is the development of analogs of this compound with improved potency and selectivity. Additionally, further studies are needed to investigate the potential of this compound in vivo, as well as its potential in combination with other cancer therapies. Finally, more research is needed to fully elucidate the mechanism of action of this compound and its potential in other disease states.
Synthesis Methods
The synthesis of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 6-fluoro-2-nitroaniline with 2-(dimethylamino)ethyl chloride followed by the reaction of the resulting compound with 2-thiophen-2-ylethylamine in the presence of sodium hydride. The final product is obtained by reacting the intermediate with thionyl chloride and 2-chlorobenzoyl chloride.
Scientific Research Applications
2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide has been extensively studied for its potential in scientific research applications. It has been found to have a unique mechanism of action, which makes it a promising candidate for further research. This compound has been studied for its potential in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2OS/c1-19(2)12(13-7-4-8-21-13)9-18-15(20)14-10(16)5-3-6-11(14)17/h3-8,12H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEJJLWLVGGQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=CC=C1Cl)F)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2429905.png)

![4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2429908.png)
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2429909.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2429911.png)
![4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2429912.png)
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2429914.png)


![(2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2429922.png)
![3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429923.png)

